molecular formula C17H27N3O4S B5240001 N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide

Cat. No.: B5240001
M. Wt: 369.5 g/mol
InChI Key: HOFXJAHGGADLGA-UHFFFAOYSA-N
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Description

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethylpiperazine moiety, a methoxy group, and a dimethylbenzenesulfonamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with 2-chloro-3-formyl quinoline to form 2-(4-ethylpiperazin-1-yl) quinoline-3-carbaldehyde. This intermediate is then reacted with 4-methoxy-N,3-dimethylbenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-5-19-8-10-20(11-9-19)17(21)13-18(3)25(22,23)15-6-7-16(24-4)14(2)12-15/h6-7,12H,5,8-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFXJAHGGADLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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